![molecular formula C13H21ClN6O4 B10820168 L-valine-2,3,4,4,4,4',4',4'-d8, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, monohydrochloride](/img/structure/B10820168.png)

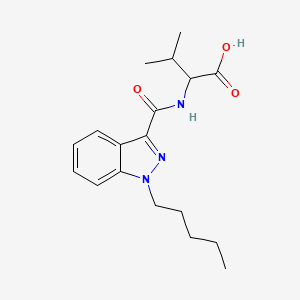

L-valine-2,3,4,4,4,4',4',4'-d8, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, monohydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

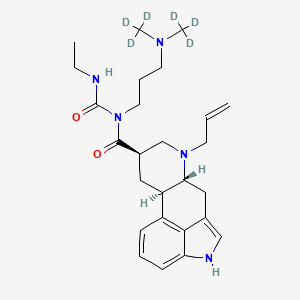

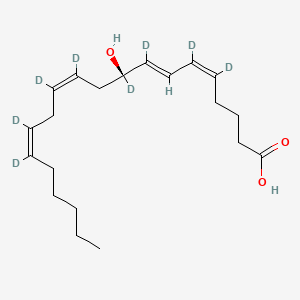

L-Valacyclovir-d8 (Hydrochlorid) ist ein deuteriummarkiertes Analogon von L-Valacyclovir-Hydrochlorid. Es ist eine stabile isotopenmarkierte Verbindung, die hauptsächlich in der Forschung und in analytischen Anwendungen eingesetzt wird. Die Verbindung ist ein Prodrug von Aciclovir, einem antiviralen Mittel, das gegen Herpes-simplex-Virus (HSV), Varizella-Zoster-Virus (VZV) und andere Herpesviren wirksam ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-Valacyclovir-d8 (Hydrochlorid) beinhaltet die Veresterung von Aciclovir mit L-Valin-d8. Die Reaktion erfordert typischerweise das Vorhandensein eines Kupplungsgases wie Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP). Die Reaktion wird in einem wasserfreien Lösungsmittel wie Dimethylformamid (DMF) unter inerten Bedingungen durchgeführt, um eine Feuchtigkeitsbeeinträchtigung zu vermeiden .

Industrielle Produktionsmethoden

Die industrielle Produktion von L-Valacyclovir-d8 (Hydrochlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst strenge Reinigungsschritte, einschließlich Kristallisation und Chromatographie, um die hohe Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird dann in ihre Hydrochloridsalzform umgewandelt, um ihre Stabilität und Löslichkeit zu verbessern .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Valacyclovir-d8 (hydrochloride) involves the esterification of acyclovir with L-valine-d8. The reaction typically requires the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dimethylformamide (DMF) under inert conditions to prevent moisture interference .

Industrial Production Methods

Industrial production of L-Valacyclovir-d8 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product. The compound is then converted to its hydrochloride salt form to enhance its stability and solubility .

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-Valacyclovir-d8 (Hydrochlorid) durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Hydrolyse: Die Esterbindung in L-Valacyclovir-d8 wird hydrolysiert, um Aciclovir und L-Valin-d8 freizusetzen.

Oxidation und Reduktion: Diese Reaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Purinring.

Häufige Reagenzien und Bedingungen

Hydrolyse: Typischerweise in wässrigen sauren oder basischen Bedingungen durchgeführt.

Oxidation: Erfordert Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Substitution: Beinhaltet Nukleophile wie Amine oder Thiole unter milden Bedingungen.

Hauptprodukte, die gebildet werden

Hydrolyse: Aciclovir und L-Valin-d8.

Oxidation: Oxidierte Derivate von Aciclovir.

Substitution: Substituierte Purinderivate.

Wissenschaftliche Forschungsanwendungen

L-Valacyclovir-d8 (Hydrochlorid) wird häufig in der wissenschaftlichen Forschung eingesetzt, darunter:

Pharmakokinetische Studien: Wird als interner Standard in der Massenspektrometrie verwendet, um Valacyclovir-Spiegel in biologischen Proben zu quantifizieren.

Stoffwechselstudien: Hilft beim Verständnis der Stoffwechselwege und des Schicksals von Valacyclovir im Körper.

Antivirale Forschung: Wird verwendet, um die Wirksamkeit und den Wirkmechanismus von antiviralen Medikamenten gegen Herpesviren zu untersuchen.

Proteomforschung: Wird für die Untersuchung von Proteininteraktionen und -modifikationen eingesetzt.

Wirkmechanismus

L-Valacyclovir-d8 (Hydrochlorid) ist ein Prodrug, das im Körper schnell zu Aciclovir umgewandelt wird. Aciclovir wird von der viralen Thymidinkinase zu Aciclovirmonophosphat phosphoryliert, das von zellulären Enzymen weiter zu Aciclovirtriphosphat umgewandelt wird. Aciclovirtriphosphat hemmt die virale DNA-Polymerase, wodurch die virale DNA-Synthese und -Replikation verhindert wird .

Wirkmechanismus

L-Valacyclovir-d8 (hydrochloride) is a prodrug that is rapidly converted to acyclovir in the body. Acyclovir is phosphorylated by viral thymidine kinase to acyclovir monophosphate, which is further converted to acyclovir triphosphate by cellular enzymes. Acyclovir triphosphate inhibits viral DNA polymerase, preventing viral DNA synthesis and replication .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-Valacyclovir-Hydrochlorid: Die nicht-deuterierte Form von L-Valacyclovir-d8.

Aciclovir: Das aktive antivirale Mittel, das aus L-Valacyclovir freigesetzt wird.

Ganciclovir: Ein weiteres antivirales Mittel, das gegen Herpesviren eingesetzt wird.

Einzigartigkeit

L-Valacyclovir-d8 (Hydrochlorid) ist aufgrund seiner Deuteriummarkierung einzigartig, die eine verbesserte Stabilität bietet und eine präzise Quantifizierung in analytischen Studien ermöglicht. Dies macht es besonders wertvoll in der pharmakokinetischen und metabolischen Forschung .

Eigenschaften

Molekularformel |

C13H21ClN6O4 |

|---|---|

Molekulargewicht |

368.84 g/mol |

IUPAC-Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate;hydrochloride |

InChI |

InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/t8-;/m0./s1/i1D3,2D3,7D,8D; |

InChI-Schlüssel |

ZCDDBUOENGJMLV-HVFXBKHYSA-N |

Isomerische SMILES |

[2H][C@@](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N.Cl |

Kanonische SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-N,4-N-bis[(E)-[(E)-3-[4-(1-methylimidazo[1,2-a]pyridin-1-ium-2-yl)phenyl]prop-2-enylidene]amino]benzene-1,4-dicarboxamide](/img/structure/B10820094.png)

![(10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B10820151.png)

![N1,N4-bis[(E)-[(E)-3-[4-(1-methylimidazo[1,2-a]pyridin-1-ium-2-yl)phenyl]prop-2-enylidene]amino]terephthalamide; 4-methylbenzenesulfonic acid](/img/structure/B10820166.png)